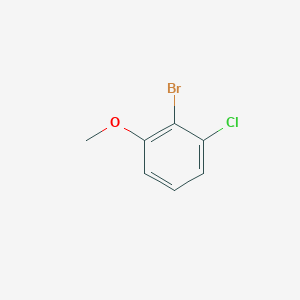

2-Bromo-1-chloro-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJEKWZHDJMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-Bromo-1-chloro-3-methoxybenzene, a valuable substituted aromatic compound for applications in organic synthesis and drug discovery. The primary route detailed herein involves a two-step process commencing with the synthesis of 2-bromo-3-methoxyaniline, followed by a Sandmeyer reaction to introduce the chloro substituent.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available 3-methoxyaniline. The logical progression of this synthesis is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed two-step synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 3-Methoxyaniline | 536-90-3 | C₇H₉NO | 123.15 |

| Intermediate | 2-Bromo-3-methoxyaniline | 112970-44-2 | C₇H₈BrNO | 202.05 |

| Final Product | This compound | 174913-08-7 | C₇H₆BrClO | 221.48[1] |

Table 2: Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Bromination | Bromine, Acetic Acid | 70-80 | >95 (after purification) |

| 2 | Sandmeyer Reaction | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | 60-75 | >98 (after purification) |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20 (t, J=8.2 Hz, 1H), 6.95 (dd, J=8.2, 1.2 Hz, 1H), 6.85 (dd, J=8.2, 1.2 Hz, 1H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.0, 130.5, 125.0, 118.0, 115.5, 110.0, 56.5 |

| IR (KBr, cm⁻¹) ν | 3080, 2960, 1580, 1470, 1260, 1040, 780 |

| Mass Spectrum (EI, m/z) | 220/222/224 [M]⁺, 205/207/209, 126 |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methoxyaniline

This procedure outlines the regioselective bromination of 3-methoxyaniline.

Materials:

-

3-Methoxyaniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium Bicarbonate Solution (saturated)

-

Sodium Thiosulfate Solution (10%)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

If the solution retains a bromine color, add a 10% sodium thiosulfate solution dropwise until the color disappears.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-bromo-3-methoxyaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of the amino group of 2-bromo-3-methoxyaniline to a chloro group. The Sandmeyer reaction is a reliable method for synthesizing aryl halides from aryl diazonium salts.[2]

Materials:

-

2-Bromo-3-methoxyaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Chloride

-

Diethyl Ether

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer and thermometer

-

Dropping funnel

-

Ice-salt bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization: In a three-necked flask, suspend 2-bromo-3-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

Pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key transformations in the synthesis.

Caption: Key transformations in the synthesis.

References

An In-depth Technical Guide to 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7). It is a key chemical intermediate in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for researchers and professionals in drug development. Due to the limited availability of experimental data in public literature, this guide combines computed data from reliable sources with general experimental protocols for analogous reactions.

Chemical and Physical Properties

This compound, also known as 2-bromo-3-chloroanisole, is a halogenated aromatic ether. Its structure, featuring bromo, chloro, and methoxy substituents on a benzene ring, provides multiple reactive sites, making it a versatile building block in organic synthesis.[1]

Quantitative Data

The experimental physical properties of this compound are not widely reported in the available scientific literature. The following table summarizes the computed data available from the PubChem database, providing an estimation of its physical characteristics.[2]

| Property | Value (Computed) | Reference |

| Molecular Formula | C₇H₆BrClO | [2] |

| Molecular Weight | 221.48 g/mol | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 219.92906 Da | [2] |

| Monoisotopic Mass | 219.92906 Da | [2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 110 | [2] |

Synthesis and Reactivity

This compound is a valuable intermediate for introducing a substituted phenyl ring into larger molecular structures. Its reactivity is primarily dictated by the presence of the bromo and chloro substituents, which can participate in various cross-coupling reactions.

Synthesis

Reactivity and Key Reactions

The bromine and chlorine atoms on the aromatic ring are key to the reactivity of this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Halide:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[5][6]

General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Halide:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), and a base, typically a strong base like sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.).

-

Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP).

-

Solvent and Inert Atmosphere: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction should be carried out under an inert atmosphere (argon or nitrogen).

-

Reaction: Heat the mixture to the required temperature (usually 80-120 °C) and monitor its progress.

-

Work-up: Once the reaction is complete, cool it to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[7][8]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the searched public databases. Characterization of this compound would typically involve these standard analytical techniques. For reference, the predicted ¹³C NMR spectrum for the related compound 2-bromoanisole is available.[9]

Logical Workflow and Visualization

As a key intermediate, this compound serves as a starting point for the synthesis of more complex molecules. A typical workflow involves its initial synthesis followed by selective functionalization through cross-coupling reactions.

Caption: Synthetic workflow of this compound and its applications.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on its structure and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Halogenated aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block in organic synthesis. Its utility lies in the differential reactivity of its halogen substituents, enabling selective functionalization. While a comprehensive set of experimental data is not currently available in the public domain, this guide provides a summary of its computed properties and general protocols for its application in key synthetic transformations. Further research into the experimental characterization and specific synthetic applications of this compound would be beneficial to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6BrClO | CID 22435547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. jk-sci.com [jk-sci.com]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

In-depth Technical Guide: 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a technical overview of the chemical compound 2-Bromo-1-chloro-3-methoxybenzene, identified by CAS number 174913-08-7. The information presented herein is compiled from available chemical databases and supplier information. It is intended to serve as a foundational resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a substituted aromatic hydrocarbon. Its structure, characterized by the presence of bromo, chloro, and methoxy functional groups on a benzene ring, makes it a versatile intermediate in organic synthesis.[1][2]

Chemical Structure

IUPAC Name: this compound[3]

Synonyms: 2-Bromo-3-chloroanisole[3]

Molecular Formula: C₇H₆BrClO[3]

Molecular Weight: 221.48 g/mol [3]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | PubChem[3] |

| Molecular Formula | C₇H₆BrClO | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| InChI Key | OGIJEKWZHDJMSD-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | COC1=CC=C(C(C1=O)Br)Cl | PubChem[3] |

| Appearance | Solid (predicted) | Apollo Scientific[4] |

| Storage Temperature | Room temperature, under inert atmosphere | LookChem[5] |

Applications in Synthesis

This compound primarily serves as a building block in organic synthesis.[1][2] The presence of multiple reactive sites—the bromo and chloro substituents, and the methoxy-activated aromatic ring—allows for its use in a variety of chemical transformations. It is a valuable precursor for the synthesis of more complex molecules, particularly in the context of pharmaceutical and materials science research.

A logical workflow for the utilization of this compound in a synthetic context could be envisioned as follows:

References

In-Depth Structural Analysis of 2-Bromo-3-chloroanisole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural analysis of 2-Bromo-3-chloroanisole, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed physicochemical, and spectroscopic data, alongside a proposed synthesis protocol and an exploration of its applications.

Physicochemical Properties

2-Bromo-3-chloroanisole, with the CAS number 174913-08-7, possesses a unique substitution pattern on the anisole core that influences its reactivity and potential applications.[1][2][3][4] A summary of its key physicochemical properties is presented in Table 1. While experimental data for some properties of this specific isomer are not widely reported, predicted values based on computational models are included to provide a comprehensive profile.

Table 1: Physicochemical Properties of 2-Bromo-3-chloroanisole

| Property | Value | Source |

| CAS Number | 174913-08-7 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrClO | [1][2][5] |

| Molecular Weight | 221.48 g/mol | [2][5] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | N/A |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 2-Bromo-3-chloroanisole is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo, chloro, and methoxy substituents.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted NMR Data for 2-Bromo-3-chloroanisole

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 7.3-7.5 | m |

| ~ 7.0-7.2 | m | |

| ~ 3.9 | s | |

| ¹³C | ~ 155 | s |

| ~ 134 | s | |

| ~ 128 | d | |

| ~ 125 | d | |

| ~ 115 | s | |

| ~ 112 | d | |

| ~ 56 | q |

Note: Predicted values are generated using standard NMR prediction software and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-3-chloroanisole is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3-chloroanisole

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3000-2850 | C-H stretch (aromatic and methyl) |

| ~ 1600-1450 | C=C stretch (aromatic ring) |

| ~ 1250-1000 | C-O stretch (aryl ether) |

| ~ 800-600 | C-Cl and C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-Bromo-3-chloroanisole will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Synthesis Protocol

A plausible and efficient method for the synthesis of 2-Bromo-3-chloroanisole is the Williamson ether synthesis, starting from the commercially available 2-bromo-3-chlorophenol.

Experimental Protocol: Williamson Ether Synthesis

Reaction: 2-bromo-3-chlorophenol + Methylating Agent → 2-Bromo-3-chloroanisole

Materials:

-

2-bromo-3-chlorophenol

-

Methyl iodide (or dimethyl sulfate)

-

Sodium hydroxide (or potassium carbonate)

-

Acetone (or N,N-dimethylformamide - DMF)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-bromo-3-chlorophenol (1.0 eq) in acetone, add powdered potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford pure 2-Bromo-3-chloroanisole.

Applications in Drug Development and Research

Halogenated aromatic compounds, such as 2-Bromo-3-chloroanisole, are valuable building blocks in medicinal chemistry. The presence of bromine and chlorine atoms provides sites for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the construction of complex molecular architectures, which is a key aspect of drug discovery.

The specific substitution pattern of 2-Bromo-3-chloroanisole can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The methoxy group can affect solubility and metabolic stability, while the halogen atoms can modulate lipophilicity and binding interactions with biological targets. This makes 2-Bromo-3-chloroanisole a potentially useful intermediate for the synthesis of novel therapeutic agents.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of structural analysis and the experimental workflow for the synthesis of 2-Bromo-3-chloroanisole.

Caption: Workflow for the structural analysis and synthesis of 2-Bromo-3-chloroanisole.

Caption: Experimental workflow for the Williamson ether synthesis of 2-Bromo-3-chloroanisole.

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-1-chloro-3-methoxybenzene

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7).[1][2] This compound is a halogenated anisole derivative with applications in organic synthesis as a versatile building block for more complex molecules.[3] Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development.

This document summarizes key spectroscopic data, outlines the experimental protocols for their acquisition, and provides a visual representation of the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₇H₆BrClO[4]

-

Molecular Weight: 221.48 g/mol [4]

-

CAS Number: 174913-08-7[2]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer, predicted values and data from analogous compounds are included for reference.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is used to determine the number and environment of hydrogen atoms in a molecule. For this compound, the aromatic protons are expected to appear in the 6.5-8.0 ppm range, and the methoxy protons around 3.8-4.0 ppm.[5]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | ~3.9 | Singlet (s) | N/A |

| Ar-H | 6.8 - 7.5 | Multiplet (m) | N/A |

Note: The exact chemical shifts and coupling patterns of the aromatic protons can be complex and require higher-order analysis or computational prediction for precise assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the 120-160 ppm region.[5]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | 55 - 60 |

| C-Br | 110 - 120 |

| C-Cl | 128 - 135 |

| C-OCH₃ | 155 - 160 |

| Ar-C-H | 115 - 130 |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an aromatic compound will show characteristic C-H and C=C stretching frequencies.[6]

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine.

| Fragment | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 220, 222, 224 | Molecular ion peak cluster reflecting isotopes of Br and Cl. |

| [M-CH₃]⁺ | 205, 207, 209 | Loss of a methyl group. |

| [M-OCH₃]⁺ | 189, 191, 193 | Loss of the methoxy group. |

| [M-Br]⁺ | 141, 143 | Loss of a bromine atom. |

| [M-Cl]⁺ | 185, 187 | Loss of a chlorine atom. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[7]

-

Data Acquisition:

-

For ¹H NMR, a standard one-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard (typically TMS at 0 ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Background Spectrum: A background spectrum of the empty ATR crystal (or KBr pellet) is recorded.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument passes an infrared beam through the sample and records the transmitted light as an interferogram.[7]

-

Data Processing: The interferogram is converted to a spectrum via a Fourier Transform, and the background is subtracted. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[7]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small, pure sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).[7]

-

Fragmentation: The high energy of EI causes the molecular ions to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.[7]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7), also known as 2-Bromo-3-chloroanisole. Due to the limited availability of extensive toxicological data for this specific compound, this guide incorporates safety information from its Safety Data Sheet (SDS) as well as best practices for handling structurally similar halogenated aromatic compounds. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted aromatic compound used in organic synthesis and experimental research.[1] Its key identifiers and physical and chemical properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Bromo-3-chloroanisole[2] |

| CAS Number | 174913-08-7[2] |

| Molecular Formula | C₇H₆BrClO[2] |

| Molecular Weight | 221.48 g/mol [2] |

| InChIKey | OGIJEKWZHDJMSD-UHFFFAOYSA-N[2] |

| SMILES | COC1=C(C(=CC=C1)Cl)Br[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | [3] |

| Appearance | Not Available | - |

| Odor | Not Available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Apollo Scientific SDS

Emergency Overview: This compound may cause irritation to the skin, eyes, and respiratory tract. It is non-combustible but may emit corrosive fumes if involved in a fire.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before use and change immediately if contaminated. | Prevents skin contact, which can cause irritation. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is recommended. | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of dust or vapors, which can cause respiratory irritation. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict operational protocols is essential for the safe handling of this and other halogenated aromatic compounds.

General Handling Procedures

-

Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure to other personnel.

-

Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[3]

-

Ventilation: Use only in a well-ventilated area. Prevent the concentration of dust or vapors in low-lying areas.[3]

-

Hygiene: Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly with soap and water after handling and before breaks.[3]

-

Equipment: Use appropriate, clean, and dry tools and glassware to minimize the risk of spills and contamination.

Storage

-

Container: Keep the container tightly sealed when not in use.[3] Ensure containers are clearly labeled.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Container Integrity: Protect containers from physical damage.[3]

The following diagram illustrates a logical workflow for the risk assessment and handling of this compound.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

Table 5: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs or persists.[3] |

| Inhalation | If fumes or dust are inhaled, remove the victim to fresh air. Keep the person warm and at rest. Seek medical attention. |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Accidental Release Measures (Spills)

-

Minor Spills (Solid):

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE as described in Section 3.

-

Clean up spills immediately. Avoid generating dust.[3]

-

Use dry clean-up procedures. Sweep or shovel the material into a clean, dry, sealable, and labeled container for disposal.[3]

-

Wash the spill area with soap and water, and prevent runoff from entering drains.[3]

-

-

Major Spills:

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher that may be used.[3]

-

Hazards from Combustion: The compound is non-combustible. However, containers may burn, and it may emit corrosive fumes in a fire.[3]

-

Fire-Fighting Procedures:

Waste Disposal

All waste containing this compound is considered hazardous waste.

-

Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers designated for halogenated organic waste.

-

Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations governing hazardous waste.

The following diagram illustrates the decision-making process for waste disposal.

Caption: Waste segregation and disposal pathway for this compound.

Toxicological Information

There is limited specific toxicological data (e.g., LD50, LC50) available for this compound. The hazard assessment is primarily based on its classification as a skin, eye, and respiratory irritant. As with many halogenated aromatic compounds, chronic exposure should be avoided, and the substance should be handled as potentially harmful.

Conclusion

This compound is a valuable research chemical that must be handled with care due to its irritant properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-3-methoxybenzene is a halogenated aromatic compound that serves as a key intermediate in the field of organic synthesis.[1][2] Its multifunctional structure, featuring bromo, chloro, and methoxy groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical identity, properties, and its role in synthetic chemistry.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are listed in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 174913-08-7[1] |

| Molecular Formula | C₇H₆BrClO[1] |

| Synonyms | 2-BROMO-3-CHLOROANISOLE, Benzene, 2-bromo-1-chloro-3-methoxy-[1] |

Physicochemical Properties

| Property | Value (Computed) | Source |

| Molecular Weight | 221.48 g/mol | PubChem[1] |

| Exact Mass | 219.92906 Da | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that it can be prepared through multi-step synthetic routes involving electrophilic aromatic substitution reactions on a substituted anisole or benzene precursor. The synthesis would require careful control of regioselectivity to achieve the desired 1,2,3-substitution pattern.

The reactivity of this compound is dictated by its substituents. The bromine and chlorine atoms provide sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The methoxy group can also be a site for ether cleavage to reveal a phenol, which can be further functionalized. The interplay of the electronic effects of the halogen and methoxy substituents influences the reactivity of the aromatic ring towards further substitution.

Below is a logical workflow for the potential utilization of this compound in a synthetic pathway.

References

Commercial availability of 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7). This versatile halogenated aromatic compound serves as a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for research and development purposes. Below is a summary of representative suppliers and their offerings.

| Supplier | Available Quantities | Purity |

| AOBChem | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 97% |

| ChemicalBook | Inquire for details | Inquire for details |

| CymitQuimica | 100mg, 250mg, 1g, 5g, 25g | 97% |

| Fluorochem | Inquire for details | Inquire for details |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Inquire for details | Inquire for details |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | Inquire for details | Inquire for details |

| SuZhou ShiYa Biopharmaceuticals, Inc. | Inquire for details | Inquire for details |

| Wuhan ariel chemical Co., LTD. | Inquire for details | Inquire for details |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These computed properties provide essential information for reaction planning and safety considerations.[1]

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 174913-08-7 |

| Appearance | Inquire with supplier (typically a solid or oil) |

| Boiling Point | 235.8±20.0°C at 760 mmHg (Predicted) |

| Density | Inquire with supplier |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 219.92906 Da |

| Monoisotopic Mass | 219.92906 Da |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 10 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative example and may require optimization.

Reaction: Electrophilic Bromination of 3-Chloroanisole

Materials:

-

3-Chloroanisole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloroanisole (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C using an ice bath with stirring.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis of this compound.

Applications in Drug Discovery and Development

The presence of three distinct functional groups (bromo, chloro, and methoxy) on the benzene ring makes this compound a valuable building block for creating complex molecular architectures.[2] The chloro and methoxy groups are frequently found in drug molecules and can significantly influence their pharmacological properties.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert gas (Argon or Nitrogen) supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Add this catalyst/ligand mixture to the main reaction flask.

-

Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes, or by using three freeze-pump-thaw cycles.

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Suzuki-Miyaura cross-coupling experimental workflow.

The resulting biaryl structures can serve as precursors for a wide range of biologically active molecules. For instance, similar halogenated building blocks are utilized in the synthesis of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. The strategic placement of the chloro and methoxy groups can be leveraged to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its interaction with biological targets.

References

Physical properties of 2-Bromo-1-chloro-3-methoxybenzene

An In-depth Technical Guide on the Physical Properties of 2-Bromo-1-chloro-3-methoxybenzene

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a halogenated aromatic ether. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's key physical constants, provides insights into experimental methodologies for their determination, and outlines a representative synthetic pathway.

Chemical Identity and Structure

This compound, also known as 2-bromo-3-chloroanisole, is a disubstituted halogenated anisole derivative.[1] Its chemical structure, featuring bromine, chlorine, and methoxy substituents on a benzene ring, makes it a versatile intermediate in organic synthesis.[2] The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[2]

Key Identifiers:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its isomers. Due to the limited availability of experimental data for the specific 2-bromo-1-chloro-3-methoxy isomer, predicted values and data from closely related isomers are included for reference.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | Light yellow liquid (for isomer 1-Bromo-3-chloro-2-methoxybenzene) | [4] |

| Light brown to off-white solid (for isomer 1-Bromo-3-chloro-5-methoxybenzene) | [5] | |

| Boiling Point | 235.8 ± 20.0 °C (Predicted for isomer 1-Bromo-3-chloro-2-methoxybenzene) | [4] |

| 236.5 ± 20.0 °C (Predicted for isomer 1-Bromo-3-chloro-5-methoxybenzene) | [5] | |

| Density | 1.564 ± 0.06 g/cm³ (Predicted for isomers) | [4][5] |

| Solubility | Generally soluble in organic solvents such as alcohols, diethyl ether, and toluene; limited solubility in water.[6][7] | |

| InChI | InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | [1] |

| InChIKey | OGIJEKWZHDJMSD-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C(=CC=C1)Cl)Br | [1] |

Experimental Protocols

While specific experimental data for the target compound is scarce, this section outlines standard methodologies for determining key physical properties and provides a representative synthesis protocol for a structurally related compound.

Determination of Physical Properties

-

Boiling Point: The boiling point of a liquid compound like this compound can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium under a given pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition.

-

Melting Point: For solid isomers, the melting point is determined by heating a small sample in a capillary tube within a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of a pure compound.

-

Density: The density of a liquid can be determined using a pycnometer, a flask with a precise volume. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

Representative Synthesis: Sandmeyer Reaction

A common method for synthesizing halogenated aromatic compounds is the Sandmeyer reaction. The following protocol details the synthesis of 1-Bromo-2-chloro-3-methylbenzene, a structurally similar compound, which illustrates the general workflow.[8]

-

Diazotization: 2-Chloro-3-methylaniline is dissolved in hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.[8] The reaction must be kept cold to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide. This catalyzes the replacement of the diazonium group with a bromine atom, yielding 1-Bromo-2-chloro-3-methylbenzene.[8]

-

Workup and Purification: The reaction mixture is extracted with an organic solvent like diethyl ether. The organic layer is then washed with water and a bicarbonate solution to remove any remaining acid and impurities. The solvent is evaporated, and the crude product is purified by vacuum distillation.[8]

Visualizations

The following diagrams illustrate the relationships between the compound's properties and a typical experimental workflow for its synthesis.

Caption: Logical relationship between molecular structure and physical properties.

Caption: Experimental workflow for a representative Sandmeyer synthesis.

References

- 1. This compound | C7H6BrClO | CID 22435547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 174913-08-7 [chemicalbook.com]

- 4. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]

- 5. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

Molecular weight and formula of 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-chloro-3-methoxybenzene, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This document details the compound's key physicochemical properties, its synthetic utility, and its role as a strategic building block in the construction of novel molecular architectures. Emphasis is placed on its reactivity in widely utilized cross-coupling reactions, providing a foundation for its application in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-3-chloroanisole, is a polysubstituted aromatic compound. The strategic placement of bromo, chloro, and methoxy functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in multi-step synthetic routes.[1]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 174913-08-7 |

| Canonical SMILES | COC1=C(C(=CC=C1)Cl)Br |

| InChI Key | OGIJEKWZHDJMSD-UHFFFAOYSA-N |

Synthetic Utility and Reactivity Profile

The synthetic value of this compound lies in the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a palladium catalyst than the carbon-chlorine (C-Cl) bond.[3] This reactivity difference allows for selective functionalization, enabling the sequential introduction of different moieties onto the aromatic ring.

The methoxy group, being an electron-donating group, influences the electronic properties of the benzene ring, which can affect the rates and outcomes of substitution reactions. This electronic modulation, combined with the steric hindrance provided by the substituents, offers chemists a high degree of control over synthetic transformations.[1]

Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester.[4] The higher reactivity of the C-Br bond allows for selective coupling at the 2-position, leaving the C-Cl bond intact for subsequent transformations.

-

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active anilines and their derivatives.[5] Similar to the Suzuki coupling, the reaction can be directed to the more reactive C-Br bond.

Applications in Drug Discovery and Medicinal Chemistry

Experimental Considerations and Future Perspectives

The successful application of this compound in a synthetic workflow depends on the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, to achieve the desired chemoselectivity. The principles of selective cross-coupling are well-established and provide a rational basis for designing synthetic routes utilizing this versatile intermediate.

Future applications of this compound will likely expand as new catalytic systems with enhanced reactivity and selectivity are developed. Its role as a foundational element in the synthesis of complex natural products and novel therapeutic agents is expected to grow, further solidifying its importance in the field of organic chemistry.

Visualizing Synthetic Strategy

The following diagram illustrates a generalized decision-making workflow for the sequential functionalization of a dihalogenated aromatic compound like this compound in a drug discovery context.

Caption: A logical workflow for the strategic use of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6BrClO | CID 22435547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. drughunter.com [drughunter.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-chloro-3-methoxybenzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-chloro-3-methoxybenzene with a variety of arylboronic acids. This versatile reaction enables the synthesis of substituted 2-chloro-3-methoxy-1,1'-biphenyls, which are valuable intermediates in the development of pharmaceuticals and other functional organic materials. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization at the 2-position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] In the case of dihalogenated substrates such as this compound, the reaction can proceed with high chemoselectivity. The oxidative addition of palladium(0) to the aryl halide is the initial and often rate-determining step in the catalytic cycle. The relative reactivity of aryl halides in this step follows the general trend: I > Br > Cl > F.[1] Consequently, the carbon-bromine bond in this compound is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond. This reactivity difference allows for the selective synthesis of mono-arylated products, leaving the chloro substituent intact for potential subsequent transformations.

Reaction Principle and Selectivity

The selective Suzuki coupling of this compound with an arylboronic acid proceeds via a standard palladium-catalyzed cycle, as illustrated below. The key to the selectivity lies in the preferential oxidative addition of the palladium(0) catalyst to the C-Br bond.

Figure 1. Catalytic cycle for the selective Suzuki coupling.

Quantitative Data Summary

The following table summarizes typical yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Please note that these are representative yields and may vary based on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

| Entry | Arylboronic Acid (Ar'B(OH)₂) | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-methoxy-1,1'-biphenyl | 85-95% |

| 2 | 4-Methylphenylboronic acid | 2-Chloro-3-methoxy-4'-methyl-1,1'-biphenyl | 88-96% |

| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-3,4'-dimethoxy-1,1'-biphenyl | 90-98% |

| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4'-fluoro-3-methoxy-1,1'-biphenyl | 82-92% |

| 5 | 4-Chlorophenylboronic acid | 2,4'-Dichloro-3-methoxy-1,1'-biphenyl | 80-90% |

| 6 | 3-Nitrophenylboronic acid | 2-Chloro-3-methoxy-3'-nitro-1,1'-biphenyl | 75-85% |

| 7 | 2-Thiopheneboronic acid | 2-Chloro-3-methoxy-1-(thiophen-2-yl)benzene | 78-88% |

Experimental Protocols

This section provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

General Experimental Workflow

Figure 2. General workflow for the Suzuki coupling reaction.

Detailed Procedure

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 4:1 toluene/water (5 mL), via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-methoxy-1,1'-biphenyl derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere.

-

Vary the catalyst, ligand, base, or solvent system. For less reactive arylboronic acids, a more active catalyst system such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) and a stronger base (e.g., Cs₂CO₃, K₃PO₄) may be required.

-

Increase the reaction temperature or time.

-

-

Formation of Homocoupling Byproducts:

-

Ensure the reaction mixture is thoroughly degassed to remove oxygen.

-

Use a slight excess of the arylboronic acid.

-

-

Dehalogenation (loss of chlorine):

-

This is generally not a significant issue due to the lower reactivity of the C-Cl bond. If observed, consider using milder reaction conditions (lower temperature, weaker base).

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a reliable and highly selective method for the synthesis of 2-chloro-3-methoxy-1,1'-biphenyl derivatives. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to access these valuable compounds. Careful optimization of reaction parameters will ensure high yields and purity of the desired products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] The substrate, 2-Bromo-1-chloro-3-methoxybenzene, presents a unique challenge and opportunity for chemoselective functionalization due to the presence of two different halogen atoms. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium catalysts allows for selective amination at the more reactive C-Br position under carefully controlled conditions. This application note provides a detailed protocol for the selective mono-amination of this compound, along with data on the expected selectivity and a discussion of the key reaction parameters.

Principle and Chemoselectivity

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[2] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]

The chemoselectivity in the amination of dihaloarenes like this compound is primarily governed by the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. The C-Br bond is significantly more reactive than the C-Cl bond in this step, allowing for selective functionalization. By carefully selecting the catalyst, ligand, base, and reaction temperature, high selectivity for the mono-aminated product at the C-Br position can be achieved.

Experimental Protocols

This section provides a detailed experimental protocol for the selective Buchwald-Hartwig amination of the C-Br bond in this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube or reaction vial.

-

Reagent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

-

Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-1-chloro-3-methoxybenzene derivative.

Data Presentation

The following table summarizes representative data for the chemoselective Buchwald-Hartwig amination of various dihaloarenes, demonstrating the preferential reactivity of the C-Br bond over the C-Cl bond.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-aminated (Br) Product (%) | Selectivity (Br vs. Cl) |

| 1-Bromo-4-chlorobenzene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | >95 | >98:2 |

| 1-Bromo-3-chlorobenzene | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 92 | >95:5 |

| 2-Bromo-5-chlorotoluene | n-Hexylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 16 | 88 | >97:3 |

| 6-Bromo-2-chloroquinoline | Pyrrolidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | >99:1 |

Note: The data in this table is compiled from literature sources for structurally related compounds and serves as a guideline for the expected outcome for the amination of this compound. Actual yields and selectivities may vary depending on the specific amine and precise reaction conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: A flowchart of the key steps in the Buchwald-Hartwig amination protocol.

Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the chemoselective functionalization of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective mono-amination at the bromine-substituted position can be achieved with high yields and excellent selectivity. The choice of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand such as XPhos, and appropriate reaction conditions are critical for the success of this transformation. This protocol serves as a valuable starting point for researchers in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of the reaction parameters may be necessary for different amine coupling partners to maximize yield and selectivity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2-bromo-1-chloro-3-methoxybenzene. This versatile building block offers two distinct reactive sites, allowing for sequential functionalization, a valuable strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the more reactive C-Br position under carefully controlled conditions.

Overview of Selective Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In substrates containing multiple halide substituents, such as this compound, selective functionalization can be achieved by exploiting the differential reactivity of the C-X bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1] This principle allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction can be performed selectively at the C-Br bond to introduce a variety of aryl or vinyl substituents.

General Reaction Scheme:

References

Application Notes: The Strategic Use of 2-Bromo-1-chloro-3-methoxybenzene in the Synthesis of Kinase Inhibitor Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-3-methoxybenzene is a versatile trifunctionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its distinct electronic and steric properties, arising from the bromo, chloro, and methoxy substituents, allow for regioselective functionalization, making it an attractive starting material for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor for Trametinib analogues, potent and selective inhibitors of mitogen-activated protein kinase kinase (MEK) 1 and 2.

The protocols herein focus on two cornerstone palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methodologies enable the efficient and controlled formation of carbon-nitrogen and carbon-carbon bonds, respectively, which are pivotal for the assembly of the kinase inhibitor core.

Core Application: Synthesis of a Trametinib Analogue Intermediate

Trametinib is an FDA-approved allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Upregulation of this pathway is a hallmark of many human cancers. The synthesis of Trametinib analogues is a subject of ongoing research to improve efficacy, selectivity, and pharmacokinetic profiles. Here, we outline a synthetic route to a key intermediate for a Trametinib analogue, starting from this compound.

The unique substitution pattern of this compound allows for a strategic and convergent synthetic approach. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective initial functionalization at the 2-position, followed by a subsequent coupling reaction at the 1-position.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with cyclopropylamine to yield N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine.

Materials:

-

This compound

-

Cyclopropylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon (or Nitrogen) gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-